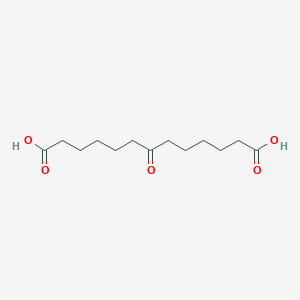

7-oxotridecanedioic Acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

101171-43-1 |

|---|---|

Fórmula molecular |

C13H22O5 |

Peso molecular |

258.31 g/mol |

Nombre IUPAC |

7-oxotridecanedioic acid |

InChI |

InChI=1S/C13H22O5/c14-11(7-3-1-5-9-12(15)16)8-4-2-6-10-13(17)18/h1-10H2,(H,15,16)(H,17,18) |

Clave InChI |

OETDBDZZHBMHQQ-UHFFFAOYSA-N |

SMILES canónico |

C(CCC(=O)CCCCCC(=O)O)CCC(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of 7-Oxotridecanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Oxotridecanedioic acid is a dicarboxylic acid containing a ketone functional group at the seventh carbon position. Its structure presents potential for applications in polymer chemistry, as a building block for novel polyamides and polyesters, and in drug development as a linker or a scaffold for more complex molecules. This technical guide provides a comprehensive overview of proposed synthetic pathways for this compound. Due to the absence of a well-documented, direct synthesis in the current literature, this document outlines several plausible theoretical routes based on established organic chemistry principles. For each proposed pathway, this guide details the strategic approach, hypothetical experimental protocols, and potential challenges. All quantitative data from analogous reactions in the literature are summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to aid in the conceptualization of these synthetic strategies.

Introduction

The synthesis of specialty dicarboxylic acids with additional functional groups is of significant interest for the development of advanced materials and pharmaceuticals. This compound, with its C13 backbone, terminal carboxylic acid groups, and a centrally located ketone, is a molecule with potential for diverse applications. The ketone functionality can serve as a handle for further chemical modifications, while the dicarboxylic nature allows for polymerization or bifunctional conjugation. This guide explores several logical and chemically sound, yet currently theoretical, synthetic pathways to obtain this target molecule. The proposed routes are categorized into three main strategies: selective oxidation of a precursor, oxidative cleavage of an unsaturated system, and construction of the carbon skeleton through classical organic reactions.

Proposed Synthesis Pathways

Pathway 1: Selective Oxidation of Tridecanedioic Acid

This approach focuses on the direct functionalization of the readily available tridecanedioic acid. The primary challenge of this route is achieving selective oxidation at the C-7 position of the long alkyl chain.

2.1.1 Strategy

The synthesis would proceed in two conceptual steps:

-

Selective Hydroxylation: Introduction of a hydroxyl group at the C-7 position of tridecanedioic acid to form 7-hydroxytridecanedioic acid. This is the most challenging step due to the difficulty of site-selective C-H activation on a long alkane chain.

-

Oxidation of the Secondary Alcohol: Oxidation of the resulting 7-hydroxytridecanedioic acid to the corresponding ketone, this compound. This transformation is typically straightforward using standard oxidizing agents.

2.1.2 Logical Workflow

Caption: Proposed workflow for the synthesis of this compound via selective oxidation.

2.1.3 Hypothetical Experimental Protocols

Step 1: Selective C-H Hydroxylation of Tridecanedioic Acid (Theoretical)

-

Method A: Photochemical C-H Activation:

-

Reaction: Tridecanedioic acid (1.0 eq) would be dissolved in a suitable solvent like acetonitrile. A photocatalyst, such as a decatungstate salt (e.g., (n-Bu₄N)₄W₁₀O₃₂), would be added. The solution would be irradiated with UV light (e.g., 310 nm) under an inert atmosphere for 24-48 hours.

-

Work-up: The solvent would be removed under reduced pressure. The residue would be subjected to column chromatography on silica (B1680970) gel to isolate the 7-hydroxytridecanedioic acid.

-

-

Method B: Bio-inspired Catalysis:

-

Reaction: Tridecanedioic acid (1.0 eq) would be dissolved in a fluorinated alcohol (e.g., hexafluoroisopropanol) to promote substrate-catalyst interaction through the solvophobic effect. A manganese-based catalyst, such as Mn(mcp), would be added, followed by a controlled addition of an oxidizing agent like hydrogen peroxide over several hours at a controlled temperature (e.g., 0 °C to room temperature).

-

Work-up: The reaction mixture would be quenched, and the product extracted into an organic solvent. Purification would be achieved through crystallization or column chromatography.

-

Step 2: Oxidation of 7-Hydroxytridecanedioic Acid

-

Reaction: The purified 7-hydroxytridecanedioic acid (1.0 eq) would be dissolved in a suitable solvent such as acetone. Jones reagent (a solution of chromium trioxide in sulfuric acid) would be added dropwise at 0 °C until a persistent orange color is observed. The reaction would be stirred for 1-2 hours.

-

Work-up: The excess oxidant would be quenched with isopropanol. The mixture would be filtered, and the solvent evaporated. The crude product would be dissolved in an appropriate solvent and washed with brine. The organic layer would be dried over anhydrous sodium sulfate (B86663) and concentrated to yield this compound.

2.1.4 Quantitative Data from Analogous Reactions

| Reaction Step | Reagents/Catalyst | Substrate | Product | Yield (%) | Reference |

| C-H Hydroxylation | (n-Bu₄N)₄W₁₀O₃₂ / UV | Cyclohexane | Cyclohexanol | ~70% | Analogous Photochemical C-H Activation |

| C-H Hydroxylation | Mn(mcp) / H₂O₂ | n-Heptane | Heptanols | ~50-60% | Analogous Bio-inspired Catalysis |

| Alcohol Oxidation | Jones Reagent | Secondary Alcohols | Ketones | >90% | Standard Organic Chemistry Textbooks |

Pathway 2: Ozonolysis of an Unsaturated Precursor

This pathway involves the synthesis of a specific C13 unsaturated dicarboxylic acid, followed by oxidative cleavage of the double bond to generate the ketone.

2.2.1 Strategy

-

Synthesis of an Unsaturated Dicarboxylic Acid: A C13 dicarboxylic acid with a double bond at the C-6 or C-7 position (Δ⁶- or Δ⁷-tridecenedioic acid) would be synthesized. Olefin metathesis is a powerful tool for this purpose.

-

Ozonolysis: The unsaturated dicarboxylic acid would be subjected to ozonolysis to cleave the double bond, followed by a reductive or oxidative workup to yield the desired keto-dicarboxylic acid.

2.2.2 Logical Workflow

Caption: Proposed workflow for the synthesis of this compound via ozonolysis.

2.2.3 Hypothetical Experimental Protocols

Step 1: Synthesis of Diethyl Δ⁶-tridecenedioate via Cross-Metathesis

-

Reaction: Ethyl 6-heptenoate (1.0 eq) and ethyl 7-octenoate (1.0 eq) would be dissolved in dichloromethane (B109758) under an inert atmosphere. A Grubbs second-generation catalyst (e.g., 1-2 mol%) would be added, and the reaction mixture would be stirred at room temperature for 12-24 hours.

-

Work-up: The solvent would be removed in vacuo, and the residue purified by column chromatography on silica gel to yield diethyl Δ⁶-tridecenedioate.

Step 2: Hydrolysis to Δ⁶-Tridecenedioic Acid

-

Reaction: Diethyl Δ⁶-tridecenedioate would be dissolved in a mixture of ethanol (B145695) and water containing an excess of sodium hydroxide (B78521). The mixture would be refluxed for 4-6 hours.

-

Work-up: The ethanol would be removed under reduced pressure. The aqueous solution would be acidified with concentrated HCl to precipitate the dicarboxylic acid, which would then be collected by filtration, washed with cold water, and dried.

Step 3: Ozonolysis of Δ⁶-Tridecenedioic Acid

-

Reaction: Δ⁶-Tridecenedioic acid would be dissolved in a mixture of dichloromethane and methanol (B129727) at -78 °C. A stream of ozone would be bubbled through the solution until a blue color persists. The solution would then be purged with nitrogen to remove excess ozone.

-

Work-up (Reductive): Dimethyl sulfide (B99878) (DMS) would be added, and the solution would be allowed to warm to room temperature and stirred overnight. The solvent would be evaporated, and the crude product purified by crystallization or chromatography to yield this compound.

2.2.4 Quantitative Data from Analogous Reactions

| Reaction Step | Reagents/Catalyst | Substrate Type | Product Type | Yield (%) | Reference |

| Cross-Metathesis | Grubbs II Catalyst | Unsaturated Esters | Unsaturated Diesters | 70-90% | Green Chem., 2010, 12, 1790-1794 |

| Ester Hydrolysis | NaOH / H₂O, EtOH | Diester | Dicarboxylic Acid | >95% | Standard Procedure |

| Ozonolysis | O₃, then DMS | Alkene | Ketone/Aldehyde | 80-95% | Standard Procedure |

Pathway 3: Acetoacetic Ester Synthesis

This classical approach builds the carbon skeleton by alkylating an acetoacetic ester derivative.

2.3.1 Strategy

-

Alkylation: Diethyl malonate would be alkylated with 6-bromohexanoic acid ethyl ester.

-

Second Alkylation: The resulting intermediate would be further alkylated with another equivalent of an appropriate halo-ester.

-

Hydrolysis and Decarboxylation: The final substituted malonic ester would be hydrolyzed and decarboxylated to yield the target keto-dicarboxylic acid. A more direct approach would be the alkylation of ethyl acetoacetate (B1235776).

2.3.2 Logical Workflow

Caption: Proposed workflow for the synthesis of this compound via acetoacetic ester synthesis.

2.3.3 Hypothetical Experimental Protocols

Step 1: Alkylation of Ethyl Acetoacetate

-

Reaction: Sodium ethoxide would be prepared by dissolving sodium metal in absolute ethanol. Ethyl acetoacetate (1.0 eq) would be added dropwise to the cooled solution. After stirring, 6-bromohexanoyl chloride (1.0 eq) would be added, and the mixture would be refluxed for 8-12 hours.

-

Work-up: The reaction mixture would be cooled, and the solvent removed. The residue would be taken up in water and extracted with ether. The organic layer would be washed, dried, and concentrated. The crude product would be purified by vacuum distillation.

Step 2: Hydrolysis and Decarboxylation

-

Reaction: The purified alkylated acetoacetic ester would be heated under reflux with an aqueous solution of sodium hydroxide for 4-6 hours.

-

Work-up: The reaction mixture would be cooled and acidified with dilute sulfuric acid. The solution would then be heated to reflux for another 1-2 hours to effect decarboxylation. After cooling, the product would be extracted with an organic solvent. The organic extracts would be dried and concentrated to give this compound, which would be purified by recrystallization.

2.3.4 Quantitative Data from Analogous Reactions

| Reaction Step | Reagents | Substrate Type | Product Type | Yield (%) | Reference |

| Alkylation | NaOEt, Alkyl Halide | Acetoacetic Ester | Alkylated Acetoacetic Ester | 60-80% | Standard Organic Chemistry Textbooks |

| Hydrolysis & Decarboxylation | NaOH, then H₃O⁺, heat | Substituted Acetoacetic Ester | Ketone | 70-90% | Standard Organic Chemistry Textbooks |

Conclusion

The Enigmatic Presence of 7-oxotridecanedioic Acid in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct evidence for the widespread natural occurrence of 7-oxotridecanedioic acid remains elusive, its chemical structure suggests a plausible biosynthetic origin rooted in common fatty acid metabolism. This technical guide explores the hypothetical biogenesis of this compound, drawing parallels with known metabolic pathways of related oxo-fatty acids and dicarboxylic acids. We provide a detailed theoretical framework for its formation, potential natural sources, and comprehensive experimental protocols for its prospective isolation, identification, and quantification. This document serves as a foundational resource for researchers interested in investigating the existence and potential physiological roles of this and other novel oxo-dicarboxylic acids.

Proposed Biosynthetic Pathway of this compound

The formation of this compound in biological systems is hypothesized to occur through a multi-step enzymatic process involving the omega-oxidation of a long-chain fatty acid, followed by subsequent beta-oxidation.

A plausible biosynthetic route commences with tridecanoic acid, a 13-carbon saturated fatty acid. This pathway involves the following key stages:

-

Omega-oxidation: Tridecanoic acid undergoes hydroxylation at its terminal methyl group (ω-carbon) by a cytochrome P450 monooxygenase, yielding 13-hydroxytridecanoic acid.

-

Oxidation to Aldehyde: The terminal hydroxyl group is then oxidized to an aldehyde by an alcohol dehydrogenase, forming 13-oxotridecanoic acid.

-

Oxidation to Dicarboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by an aldehyde dehydrogenase, resulting in tridecanedioic acid.

-

Beta-oxidation Cycles: Tridecanedioic acid then enters the beta-oxidation pathway. After three cycles of beta-oxidation, which sequentially remove two-carbon units in the form of acetyl-CoA, the remaining seven-carbon chain is oxidized at the beta-position (C7), yielding this compound.

This proposed pathway is analogous to the known metabolism of other fatty acids where omega-oxidation serves as an alternative to beta-oxidation, particularly for medium-chain fatty acids.

Potential Natural Sources

While not yet documented, potential natural sources of this compound could include organisms known for diverse fatty acid metabolism:

-

Plants: Long-chain dicarboxylic acids are known constituents of plant cutin and suberin.

-

Microorganisms: Bacteria and yeast, particularly those capable of utilizing alkanes and fatty acids as carbon sources, are potential producers. For instance, some species of Candida are known to produce long-chain dicarboxylic acids via omega-oxidation.

-

Marine Organisms: Marine algae and bacteria are known to produce a variety of novel oxo-fatty acids. For example, (7E)-9-oxohexadec-7-enoic acid has been identified in the marine algae Chaetoceros karianus.[1]

Quantitative Data Summary

As this compound has not been definitively quantified in natural samples, the following table presents hypothetical concentrations based on the typical abundance of other dicarboxylic acids found in biological matrices. These values are intended to serve as a preliminary guide for analytical method development.

| Biological Matrix | Potential Concentration Range (µg/g or µg/mL) | Notes |

| Plant Leaf Wax | 0.1 - 5.0 | Dicarboxylic acids are components of cutin and suberin. |

| Microbial Culture Supernatant | 1.0 - 50.0 | Dependent on the microbial strain and culture conditions. |

| Marine Algae Extract | 0.5 - 10.0 | Based on the occurrence of other oxo-fatty acids. |

| Animal Adipose Tissue | 0.01 - 0.5 | As a potential minor metabolite of fatty acid oxidation. |

Experimental Protocols

The following are detailed protocols for the extraction, derivatization, and analysis of dicarboxylic acids, including the hypothetical this compound, from biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For dicarboxylic acids, derivatization is necessary to increase their volatility.[2][3]

4.1.1. Sample Preparation and Extraction

-

Homogenization: Homogenize 1-2 grams of the biological sample (e.g., plant tissue, microbial pellet) in a suitable solvent such as a chloroform:methanol mixture (2:1, v/v).

-

Lipid Extraction: Perform a liquid-liquid extraction. Add water to the homogenate to create a biphasic system and vortex thoroughly.

-

Phase Separation: Centrifuge the mixture to separate the phases. The lipids, including dicarboxylic acids, will be in the lower organic phase.

-

Solvent Evaporation: Carefully collect the organic phase and evaporate the solvent under a stream of nitrogen.

4.1.2. Derivatization (Silylation)

-

Reagent Preparation: Prepare a derivatization reagent consisting of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Reaction: To the dried lipid extract, add 100 µL of the BSTFA reagent and 50 µL of pyridine (B92270) (as a catalyst).

-

Incubation: Seal the vial and heat at 70°C for 60 minutes to ensure complete derivatization.

-

Analysis: After cooling to room temperature, the sample is ready for GC-MS injection.

4.1.3. GC-MS Conditions

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 280°C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 200°C.

-

Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

-

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-650.

-

Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) for quantification.

References

Metabolic Fate of 7-Oxotridecanedioic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vivo metabolic studies on 7-oxotridecanedioic acid are not available in the current scientific literature. The following guide is based on established metabolic principles for structurally related medium-chain dicarboxylic acids (MCDAs) and oxo-fatty acids. The pathways and data presented are putative and intended to serve as a scientific framework for future research.

Introduction

This compound is a 13-carbon α,ω-dicarboxylic acid containing a ketone group at the C7 position. Dicarboxylic acids are known endogenous metabolites that arise from the ω-oxidation of monocarboxylic fatty acids, a process that becomes significant when mitochondrial β-oxidation is saturated or impaired.[1][2] The introduction of exogenous dicarboxylic acids, such as this compound, would subject them to the body's fatty acid metabolism machinery, primarily located in the liver and kidneys.[1][3] Understanding the metabolic fate of such molecules is critical for evaluating their potential as therapeutic agents or alternative energy substrates.[4][5] This document outlines the probable metabolic pathway, summarizes quantitative data from analogous compounds, and provides detailed experimental methodologies for in vivo investigation.

Putative Metabolic Pathway

The metabolism of this compound is hypothesized to proceed via two main stages: initial modification of the oxo-group and subsequent chain shortening via β-oxidation.

-

Reduction of the Ketone Group: The 7-oxo group is a likely target for carbonyl reductases, converting it to a secondary alcohol (7-hydroxytridecanedioic acid). This step increases the molecule's polarity and may facilitate further processing.

-

Activation to Acyl-CoA: Like other fatty acids, both carboxyl groups at either end of the molecule can be activated by acyl-CoA synthetases to form their respective coenzyme A (CoA) thioesters. This activation is a prerequisite for β-oxidation.

-

β-Oxidation: The activated dicarboxylic acid can then enter the β-oxidation spiral, which occurs in both peroxisomes and mitochondria.[1][2] β-oxidation can proceed from either or both ends of the molecule, systematically shortening the carbon chain by two-carbon units (acetyl-CoA) per cycle.[1][6]

-

Final Metabolites: Given its 13-carbon (odd-chain) structure, the final β-oxidation cycle from one end would yield propionyl-CoA (a three-carbon unit) and a chain-shortened dicarboxylic acid. Propionyl-CoA can be converted to succinyl-CoA and enter the Krebs cycle.[7] The process generates multiple chain-shortened dicarboxylic acids (e.g., undecanedioic, nonanedioic, heptanedioic, and pentanedioic acids), which are ultimately excreted in the urine.[3][6]

Caption: Putative metabolic pathway of this compound.

Data Presentation: Quantitative Analysis of Analogous Compounds

No quantitative data exists for this compound. The following tables summarize in vivo data from studies on non-substituted, medium-chain dicarboxylic acids in rats, which can serve as a proxy for expected metabolic behavior.

Table 1: Urinary Excretion of Medium-Chain Dicarboxylic Acids in Rats After Oral Administration (Data sourced from Passi et al.[6])

| Administered DCA (Carbon Length) | Dose (mg) | % of Dose Excreted in Urine (5 days) | Major Metabolites Identified |

| Nonanedioic Acid (C9) | 20 | ~2.5% | C7, C5 DCAs |

| Decanedioic Acid (C10) | 20 | ~2.1% | C8, C6 DCAs |

| Undecanedioic Acid (C11) | 20 | ~1.8% | C9, C7 DCAs |

| Dodecanedioic Acid (C12) | 20 | ~1.6% | C10, C8, C6 DCAs |

Table 2: Metabolic Fate of Dodecanedioic Acid (C12) in Rats After Intraperitoneal Injection (Data sourced from Bergseth et al.[3])

| Parameter | Observation |

| Primary Route of Elimination | Oxidation to CO2 |

| Urinary Excretion of Parent DCA | Trace amounts |

| Major Urinary Metabolite | Adipic Acid (C6 DCA) |

| Other Urinary Metabolites | Shorter-chain dicarboxylic acids |

Experimental Protocols

To investigate the in vivo metabolic fate of this compound, a combination of methodologies used for analogous compounds is recommended. A generalized protocol is detailed below.

Animal Model and Administration

-

Species: Male Wistar or Sprague-Dawley rats (250-300g).

-

Housing: Animals should be housed individually in metabolic cages to allow for the separate collection of urine and feces.

-

Acclimatization: Allow animals to acclimatize for at least 3 days in the metabolic cages before the study begins.

-

Administration: this compound can be administered via oral gavage or intraperitoneal (IP) injection. For IP injection, the compound should be dissolved in a suitable vehicle (e.g., saline, adjusted for pH). A typical dose might range from 20-50 mg/kg.[3][6] To trace the metabolic fate comprehensively, use of a 13C or 14C-labeled version of the compound is highly recommended.[3]

Sample Collection

-

Urine: Collect urine daily for a period of 5 days post-administration.[6] Samples should be stored at -80°C until analysis.

-

Blood/Plasma: Collect blood samples at various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) via tail vein or saphenous vein bleeding. Plasma should be prepared by centrifugation and stored at -80°C.

-

Expired Air: If using a 14C-labeled compound, expired air should be passed through a trapping solution (e.g., sodium hydroxide) to capture 14CO2, with samples collected at regular intervals.[3]

Sample Preparation and Analysis

This protocol is adapted from methodologies for quantifying dicarboxylic acids in biological matrices.[8]

-

Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog of the analyte or a different odd-chain DCA) to each urine or plasma sample.

-

Extraction: Acidify the samples with HCl. Perform a liquid-liquid extraction of the dicarboxylic acids using a solvent such as methyl-tert-butyl ether or ethyl acetate.

-

Derivatization: Evaporate the organic solvent to dryness under a stream of nitrogen. To enhance chromatographic separation and mass spectrometric detection, derivatize the carboxylic acid groups. A common method is esterification (e.g., forming dibutyl esters by heating with butanolic HCl).[8]

-

Analysis: Analyze the derivatized samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Chromatography: Use a C18 reverse-phase column with a gradient elution of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), both containing a small amount of an acid modifier like formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity. Develop specific MRM transitions for the parent compound, its potential hydroxylated metabolite, and a series of expected chain-shortened dicarboxylic acid metabolites (C11, C9, C7, C5).

-

References

- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dietary dicarboxylic acids provide a nonstorable alternative fat source that protects mice against obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of dicarboxylic acids in vivo and in the perfused kidney of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dicarboxylic acids counteract the metabolic effects of a Western diet by boosting energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JCI - Dietary dicarboxylic acids provide a nonstorable alternative fat source that protects mice against obesity [jci.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

ω-Oxidation of Fatty Acids: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the alternative pathway for fatty acid metabolism, its regulation, physiological significance, and the experimental methodologies used in its study.

This guide provides a detailed overview of the ω-oxidation pathway, an alternative route to the primary β-oxidation for fatty acid degradation. While typically a minor pathway, ω-oxidation becomes significantly important under conditions where β-oxidation is compromised or overloaded. The resulting dicarboxylic acids play crucial roles in metabolic regulation and can serve as biomarkers for certain pathological states. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this metabolic process.

The Biochemical Pathway of ω-Oxidation

Unlike β-oxidation, which occurs in the mitochondria and peroxisomes and shortens fatty acid chains from the carboxyl end, ω-oxidation takes place primarily in the endoplasmic reticulum of the liver and kidneys. This pathway acts on medium-chain (10-12 carbons) and long-chain (16-22 carbons) fatty acids, initiating oxidation at the methyl (ω) carbon, the carbon atom furthest from the carboxyl group.

The process involves a sequence of three enzymatic reactions:

-

Hydroxylation: The pathway is initiated by a cytochrome P450 monooxygenase, specifically from the CYP4A family (e.g., CYP4A11 in humans). This enzyme utilizes NADPH and molecular oxygen to introduce a hydroxyl group onto the terminal ω-carbon, forming an ω-hydroxy fatty acid.

-

Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by a long-chain alcohol dehydrogenase (ADH). This reaction requires NAD+ as a cofactor.

-

Oxidation to Carboxylic Acid: Finally, the ω-aldehyde group is oxidized to a carboxylic acid by a long-chain aldehyde dehydrogenase (ALDH), also utilizing NAD+. The final product is a dicarboxylic acid, which is water-soluble and can be excreted in the urine.

These dicarboxylic acids can then be transported to the mitochondria and undergo β-oxidation from both ends, ultimately being broken down into shorter-chain dicarboxylic acids like adipic (C6) and succinic (C4) acids, which can enter the Krebs cycle.

Caption: The ω-oxidation pathway in the endoplasmic reticulum.

Regulation of ω-Oxidation

The ω-oxidation pathway is typically dormant but is transcriptionally induced under specific metabolic conditions. The primary regulators are the peroxisome proliferator-activated receptors (PPARs), particularly PPARα.

Conditions that lead to an increased influx of fatty acids into the liver, such as high-fat diets, prolonged fasting, or uncontrolled diabetes, activate PPARα. Certain drugs, like fibrates (e.g., clofibrate, gemfibrozil) used to treat hyperlipidemia, are potent PPARα agonists.

Mechanism of Induction:

-

Ligand Activation: Fatty acids or drugs like fibrates act as ligands, binding to and activating PPARα.

-

Heterodimerization: Activated PPARα forms a heterodimer with the retinoid X receptor (RXR).

-

DNA Binding: The PPARα-RXR complex binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.

-

Gene Transcription: This binding event recruits coactivator proteins, initiating the transcription of genes encoding the enzymes of the ω-oxidation pathway, most notably members of the CYP4A family.

Caption: Transcriptional regulation of ω-oxidation via PPARα.

Quantitative Data

The efficiency and rate of ω-oxidation are dependent on the specific fatty acid substrate and the expression level of the CYP4A enzymes.

Table 1: Substrate Specificity and Kinetic Parameters of Human CYP4A11

| Substrate (Fatty Acid) | Km (μM) | Vmax (pmol/min/pmol P450) |

| Lauric Acid (C12:0) | 13 | 25 |

| Myristic Acid (C14:0) | 8 | 15 |

| Palmitic Acid (C16:0) | 10 | 10 |

| Arachidonic Acid (C20:4) | 12 | 30 |

Data are representative values compiled from literature and may vary based on experimental conditions.

Table 2: Urinary Dicarboxylic Acid Levels in Different Conditions

| Condition | Adipic Acid (C6) (mmol/mol creatinine) | Suberic Acid (C8) (mmol/mol creatinine) |

| Healthy Control | < 20 | < 15 |

| Diabetic Ketoacidosis | > 200 | > 100 |

| Clofibrate Treatment | 150 - 300 | 80 - 200 |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | > 500 | > 300 |

These values are indicative and highlight the significant increase in dicarboxylic aciduria in pathological or induced states.

Experimental Methodologies

Studying ω-oxidation requires specific assays to measure enzyme activity and quantify its products.

General Experimental Workflow

A typical workflow for investigating the induction of ω-oxidation involves treating a model system (e.g., cultured hepatocytes or a live animal) with a compound of interest, followed by the isolation of relevant tissues or subcellular fractions and subsequent analysis.

Caption: A standard workflow for studying ω-oxidation induction.

Protocol: Measurement of CYP4A Activity in Liver Microsomes

This protocol details the measurement of lauric acid ω-hydroxylase activity, a common method for assessing ω-oxidation.

Objective: To quantify the rate of conversion of lauric acid to 12-hydroxylauric acid in isolated liver microsomes.

Materials:

-

Isolated liver microsomes (from control and treated animals/cells)

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Lauric acid (substrate)

-

NADPH (cofactor)

-

BSA (Bovine Serum Albumin, fatty acid-free)

-

Internal Standard (e.g., deuterated 12-hydroxylauric acid)

-

Methanol, Acetonitrile (B52724), Formic Acid (LC-MS grade)

-

Quenching solution (e.g., ice-cold acetonitrile)

Procedure:

-

Microsomal Protein Quantification: Determine the protein concentration of the microsomal preparations using a standard method (e.g., BCA assay).

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture on ice. Per reaction:

-

Potassium phosphate buffer: to final volume of 200 µL

-

Microsomal protein: 20-50 µg

-

Lauric acid-BSA complex: to a final concentration of 50 µM

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 3 minutes to equilibrate the temperature.

-

Initiation of Reaction: Start the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubation: Incubate at 37°C with gentle shaking for 15-30 minutes (ensure the reaction is in the linear range).

-

Termination of Reaction: Stop the reaction by adding 400 µL of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex vigorously and centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.

-

Quantification: The amount of 12-hydroxylauric acid produced is quantified by comparing its peak area to that of the internal standard against a standard curve. Activity is expressed as pmol of product formed per minute per mg of microsomal protein.

Physiological and Pathological Relevance

-

Energy Homeostasis: ω-oxidation serves as a safety valve when β-oxidation is overwhelmed by an excess of fatty acids, providing an alternative route for their metabolism and preventing cellular damage from lipid accumulation (lipotoxicity).

-

Diabetic Ketoacidosis: In uncontrolled diabetes, impaired glucose utilization leads to massive mobilization of fatty acids to the liver. The overload on β-oxidation results in a significant upregulation of ω-oxidation, leading to high levels of dicarboxylic acids in the urine (dicarboxylic aciduria).

-

β-Oxidation Defects: In genetic disorders where β-oxidation is impaired, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, ω-oxidation becomes a major pathway for fatty acid disposal. The resulting dicarboxylic aciduria is a key diagnostic marker for these conditions.

-

Drug Development: Understanding the induction of ω-oxidation is critical in drug development. Compounds that activate PPARα, such as fibrates, can significantly alter lipid metabolism. Assessing a drug candidate's potential to induce CYP4A enzymes is an important part of preclinical safety evaluation.

7-Oxotridecanedioic Acid: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxotridecanedioic acid is a dicarboxylic acid containing a ketone functional group. As a biodegradable lipid intermediary, it holds potential in the formulation and delivery of active agents via lipid nanoparticles[1][2][3]. Understanding its physicochemical characteristics is paramount for its application in research and drug development. This technical guide provides an in-depth overview of the known properties of this compound, outlines relevant experimental methodologies, and presents a logical workflow for its characterization.

Physicochemical Characteristics

Quantitative data for this compound is not extensively available in public literature. The following tables summarize the available information and provide estimates based on related compounds where noted.

Table 1: General and Physical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₁₃H₂₂O₅ | [1][2] |

| Molecular Weight | 258.31 g/mol | [1][2] |

| Physical Form | Solid | [1][4] |

| Appearance | Yellowish solid | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Flash Point | 264.4 °C | [5] |

Table 2: Solubility and Acidity

| Property | Value | Source/Comment |

| Solubility | Soluble in DMSO. Can be prepared in a mixture of DMSO, PEG300, Tween-80, and Saline/PBS.[2][3] | Quantitative solubility data in water and common organic solvents is not readily available. For similar dicarboxylic acids, solubility in polar organic solvents is generally higher than in nonpolar solvents and water. |

| pKa | Not available | As a dicarboxylic acid, it is expected to have two pKa values, likely in the range of 4-6 for the first dissociation and 5-7 for the second, based on similar aliphatic dicarboxylic acids. |

Table 3: Spectroscopic Data

| Spectrum Type | Key Features | Source/Comment |

| ¹H NMR | Not available | Expected signals would include triplets for the protons alpha to the carboxylic acids, multiplets for the methylene (B1212753) groups, and a characteristic downfield shift for the protons alpha to the ketone. |

| ¹³C NMR | Not available | Expected signals would include two downfield peaks for the carboxylic acid carbons, a peak for the ketone carbonyl carbon, and several peaks in the aliphatic region for the methylene carbons. |

| Mass Spectrometry | Not available | The molecular ion peak [M]+ at m/z 258.1467 (calculated for C₁₃H₂₂O₅) would be expected in high-resolution mass spectrometry. |

| Infrared (IR) | Not available | Expected characteristic absorption bands would include a broad O-H stretch from the carboxylic acids (~3300-2500 cm⁻¹), a C=O stretch from the carboxylic acids (~1710 cm⁻¹), and a C=O stretch from the ketone (~1715 cm⁻¹). |

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. The following are generalized methodologies that can be adapted for its synthesis, purification, and analysis.

Synthesis

A potential synthetic route could involve the oxidation of a corresponding diol or the ozonolysis of a cyclic alkene precursor. A general procedure would be:

-

Reaction Setup: Dissolve the starting material in an appropriate solvent (e.g., dichloromethane, acetone).

-

Reagent Addition: Slowly add the oxidizing agent (e.g., Jones reagent, PCC, or ozone) at a controlled temperature.

-

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Quench the reaction and perform an aqueous workup to separate the product.

-

Purification: Purify the crude product using column chromatography on silica (B1680970) gel or recrystallization.

Purification and Characterization

-

Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature. Allow the solution to cool slowly to form crystals.

-

Column Chromatography: For higher purity, dissolve the crude product in a minimal amount of a suitable solvent and load it onto a silica gel column. Elute with a solvent gradient of increasing polarity (e.g., hexane/ethyl acetate).

-

Purity Determination: Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and detector (e.g., UV or RI).

Structural Analysis

-

NMR Spectroscopy: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

Mass Spectrometry: Use a technique like Electrospray Ionization (ESI) or GC-MS to determine the molecular weight and fragmentation pattern.

-

Infrared Spectroscopy: Obtain an IR spectrum to identify the key functional groups (carboxylic acids, ketone).

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound like this compound.

Biological Context and Potential Signaling Pathways

While no specific signaling pathways involving this compound have been identified in the literature, its structure as a keto-dicarboxylic acid suggests potential involvement in metabolic pathways. Other keto acids are known to play roles as signaling molecules. For instance, alpha-ketoglutarate (B1197944) can act as a coenzyme and participate in cell signaling[6]. Ketone bodies, which are also keto acids, can regulate signaling pathways related to metabolism and inflammation[2][7][8].

Given its description as a lipid intermediary, this compound could potentially influence lipid metabolism or pathways regulated by lipid-derived signaling molecules. Further research is necessary to elucidate its specific biological functions and interactions with cellular signaling cascades. The diagram below illustrates a generalized view of how a novel keto acid might be investigated for its role in cellular signaling.

Conclusion

This compound presents as a molecule of interest, particularly in the field of drug delivery, due to its role as a biodegradable lipid intermediary. However, a comprehensive public dataset of its physicochemical properties is currently lacking. This guide consolidates the available information and provides a framework for its further experimental characterization. The methodologies and workflows presented here offer a starting point for researchers to systematically investigate this and other novel compounds, ultimately enabling a deeper understanding of their properties and potential applications.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Ketone bodies as signaling metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Biochemical Intermediate | TargetMol [targetmol.com]

- 4. This compound | 101171-43-1 [sigmaaldrich.com]

- 5. 【this compound】this compound CAS号:101171-43-1【结构式 性质 活性】-化源网 [chemsrc.com]

- 6. Keto acid - Wikipedia [en.wikipedia.org]

- 7. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 7-Oxotridecanedioic Acid in Lipid Formulations for Therapeutic Delivery

A Technical Guide for Researchers and Drug Development Professionals

Introduction

7-Oxotridecanedioic acid is a dicarboxylic acid that has gained attention in the field of drug delivery as a biodegradable lipid intermediate.[1] Its primary application lies in the synthesis of novel cationic lipids, which are crucial components of lipid nanoparticles (LNPs) designed to deliver therapeutic agents, particularly nucleic acids like siRNA and mRNA. This technical guide will provide an in-depth overview of the established role of this compound in the formulation of lipid-based drug delivery systems. It is important to note that the current body of scientific literature identifies this compound as a synthetic building block for these delivery vehicles, rather than an active participant in endogenous lipid metabolism or signaling pathways within the body.

Chemical Properties and Synthetic Utility

This compound is a 13-carbon chain dicarboxylic acid featuring a ketone group at the 7th carbon. This structure provides reactive handles for chemical conjugation, making it a versatile intermediate in the synthesis of more complex molecules. In the context of lipid nanoparticle technology, it serves as a foundational component for creating biodegradable cationic lipids.

| Property | Value |

| Molecular Formula | C₁₃H₂₂O₅ |

| Molecular Weight | 258.31 g/mol |

| Appearance | Solid |

Table 1: Physicochemical Properties of this compound.

The dicarboxylic nature of this compound allows for the attachment of lipid tails and a cationic headgroup, resulting in an amphiphilic molecule. The presence of the ketone group and the overall carbon chain length can be tailored to influence the biodegradability and delivery efficiency of the final lipid construct.

Role in Lipid Nanoparticle (LNP) Formation

Lipid nanoparticles are advanced drug delivery systems that encapsulate and protect therapeutic payloads, facilitating their delivery to target cells. Cationic lipids are a key ingredient in LNPs designed for nucleic acid delivery. Their positively charged headgroups interact with the negatively charged phosphate (B84403) backbone of nucleic acids, enabling efficient encapsulation.

This compound is used as an intermediate in the synthesis of these specialized cationic lipids. The general workflow for its use in this context is outlined below.

Experimental Workflow: Synthesis of a Cationic Lipid from this compound for LNP Formulation

The following diagram illustrates a conceptual workflow for the synthesis of a cationic lipid using this compound and its subsequent formulation into a lipid nanoparticle.

Detailed Methodologies for Key Experiments

As the role of this compound is in the synthesis of components for drug delivery systems, the relevant experimental protocols are chemical in nature. A representative, generalized protocol for the synthesis of a cationic lipid from a dicarboxylic acid intermediate like this compound is as follows:

-

Esterification of the Dicarboxylic Acid: this compound is reacted with two equivalents of a fatty alcohol (e.g., oleyl alcohol, linoleyl alcohol) in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., DCC/DMAP) in an appropriate organic solvent (e.g., dichloromethane, toluene). The reaction is typically heated to drive the esterification to completion. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, often by column chromatography, to yield the lipidated di-ester intermediate.

-

Reduction of the Ketone (Optional): The ketone group at the 7-position can be reduced to a hydroxyl group using a reducing agent like sodium borohydride (B1222165) if desired, to alter the polarity and biodegradability of the lipid.

-

Activation and Coupling of a Cationic Headgroup: One of the esterified carboxylic acid groups (or a hydroxyl group if the ketone was reduced) is selectively deprotected or activated. A precursor molecule containing the desired cationic headgroup (e.g., a dimethylamino ethanolamine) is then coupled to the lipid intermediate. This step may involve amide bond formation or other standard coupling chemistries.

-

Purification of the Final Cationic Lipid: The final product is purified using column chromatography or other high-resolution techniques to ensure high purity, which is critical for its performance in LNP formulations. The structure is confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Signaling Pathways and Logical Relationships

The function of this compound, as currently understood, is as a precursor in a synthetic chemical pathway, not a biological signaling pathway. The logical relationship is one of chemical transformation, as depicted in the workflow diagram above. The end-product, the cationic lipid, is then a key component in the logical framework of constructing a lipid nanoparticle for therapeutic delivery. The diagram below illustrates this hierarchical relationship.

Quantitative Data

There is currently no available quantitative data in the scientific literature describing the effects of this compound on lipid metabolism, such as its impact on enzyme kinetics, gene expression, or metabolite concentrations in biological systems. Its role is confined to its use as a chemical intermediate in a synthetic process. Quantitative data related to this molecule would typically be found in patents and chemical synthesis literature, detailing reaction yields, purity levels, and the physicochemical properties of the resulting cationic lipids and LNPs (e.g., particle size, zeta potential, and encapsulation efficiency).

Conclusion

This compound is a valuable synthetic intermediate in the field of pharmaceutical sciences, specifically for the development of biodegradable cationic lipids used in lipid nanoparticle-based drug delivery systems. Its chemical structure allows for the creation of diverse amphiphilic molecules that can be optimized for the encapsulation and delivery of nucleic acid therapeutics. While it is a "lipid intermediary," its role is in the exogenous construction of delivery vehicles, and there is no current evidence to suggest its involvement in endogenous lipid metabolism or cellular signaling pathways. Future research in drug delivery may continue to leverage this compound and similar molecules to create next-generation delivery platforms with improved efficacy and safety profiles.

References

7-Oxotridecanedioic Acid: A Synthetic Intermediate, Not a Known Biomarker

While the chemical compound 7-oxotridecanedioic acid has documented applications in the field of drug delivery, a thorough review of scientific and patent literature reveals no evidence to support its role as a potential endogenous biomarker for any disease or physiological state.

Currently, this compound is primarily described as a synthetic intermediate used in the creation of biodegradable cationic lipids. These lipids are key components of lipid nanoparticles (LNPs), which are advanced drug delivery systems.[1][2][3][4] LNPs are notably used for the systemic delivery of RNAi therapeutics and other nucleic acids.[3][4] The structure of this compound allows for the synthesis of complex lipid molecules that can effectively encapsulate and deliver therapeutic agents to target cells.

Patents related to these synthetic lipids suggest their potential use in treating a wide array of conditions, including cardiovascular diseases, metabolic disorders, and cancer.[5][6][7] However, these documents focus on the therapeutic applications of the final lipid nanoparticle formulations and do not present any data suggesting that this compound itself is naturally present in biological systems or that its levels correlate with any disease.

Searches for the metabolism of this compound, its quantification in biological samples, or its involvement in any signaling pathways have not yielded any relevant results. The available information is restricted to its chemical synthesis and its role as a building block in the development of drug delivery technologies.

Based on the current body of scientific and technical information, this compound is an artificial molecule synthesized for specific industrial applications in pharmacology and biotechnology. There is no indication that it is a product of natural metabolic pathways or that it has any utility as a biomarker. Therefore, an in-depth technical guide on its core data presentation, experimental protocols for biological samples, and associated signaling pathways as a biomarker cannot be developed. The foundational evidence for such a role is absent from the available literature.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CA2425311C - Ketone compounds and compositions for cholesterol management and related uses - Google Patents [patents.google.com]

- 6. US20040198814A1 - Ketone compounds and compositions for cholesterol management and related uses - Google Patents [patents.google.com]

- 7. EP1701931B1 - Ketone compounds and compositions for cholesterol management and related uses - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for 7-Oxotridecanedioic Acid Lipid Nanoparticle Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of therapeutic agents, most notably nucleic acids.[1][2][3][4] The composition of these LNPs is critical to their efficacy, influencing factors such as encapsulation efficiency, stability, and cellular uptake.[1][5] Cationic or ionizable lipids are a key component, facilitating the encapsulation of negatively charged cargo and aiding in the endosomal escape of the payload into the cytoplasm.[1][3][6] 7-oxotridecanedioic acid is a biodegradable cationic lipid intermediate that can be incorporated into lipid nanoparticles for the delivery of active agents.[7] This document provides a detailed protocol for the formulation of LNPs incorporating this compound, along with methods for their characterization.

Data Summary

The following table summarizes the expected physicochemical properties of a this compound-based LNP formulation. These values are representative and may vary based on the specific formulation parameters and the nature of the encapsulated cargo.

| Parameter | Target Value | Method of Analysis |

| Particle Size (Diameter) | 80 - 150 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Zeta Potential | +10 to +30 mV (at pH 4) Near-neutral (at pH 7.4) | Electrophoretic Light Scattering (ELS) |

| Encapsulation Efficiency | > 90% | Fluorescence-based assay (e.g., RiboGreen) or Two-Dimensional Chromatography |

| Lipid Molar Ratios | This compound:Helper Lipid:Cholesterol:PEG-Lipid (e.g., 50:10:38.5:1.5) | High-Performance Liquid Chromatography (HPLC) |

Experimental Protocols

Materials

-

This compound (Solid)[7]

-

Helper Lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC)

-

Cholesterol

-

PEGylated Lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] - DMG-PEG 2000)

-

Ethanol (B145695) (Anhydrous)

-

Aqueous Buffer (e.g., 25 mM Sodium Acetate, pH 4.0)

-

Dialysis Buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

-

Therapeutic cargo (e.g., siRNA, mRNA)

-

Microfluidic mixing device

Lipid Stock Solution Preparation

-

Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in anhydrous ethanol.

-

The concentration of each stock solution should be calculated to achieve the desired molar ratio in the final formulation (e.g., 50:10:38.5:1.5).

Lipid Nanoparticle Formulation using Microfluidic Mixing

This protocol is adapted from a general method for LNP formulation using a microfluidic mixing platform.[8]

-

Prepare the Lipid Mixture: In a sterile, RNase-free tube, combine the ethanolic stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 at the desired molar ratio. Vortex briefly to ensure a homogenous mixture.

-

Prepare the Aqueous Phase: Dissolve the therapeutic cargo (e.g., mRNA) in the aqueous buffer (25 mM Sodium Acetate, pH 4.0).

-

Microfluidic Mixing:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid mixture into one syringe and the aqueous phase containing the therapeutic cargo into another syringe.

-

Set the flow rate ratio of the aqueous phase to the lipid phase to 3:1.

-

Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly of the lipids into nanoparticles, encapsulating the cargo.

-

-

Dialysis:

-

Collect the resulting nanoparticle suspension.

-

Dialyze the suspension against PBS (pH 7.4) overnight at 4°C to remove the ethanol and exchange the buffer. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).

-

-

Sterilization and Storage:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

-

Store the sterile LNP suspension at 4°C. For long-term storage, consult stability studies for the specific formulation.

-

Characterization of Lipid Nanoparticles

Particle Size and Polydispersity Index (PDI) Measurement:

-

Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

-

Measure the particle size and PDI using Dynamic Light Scattering (DLS).[9][10]

Zeta Potential Measurement:

-

Dilute a small aliquot of the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl) for both acidic and neutral pH measurements.

-

Measure the zeta potential using Electrophoretic Light Scattering (ELS).[9]

Encapsulation Efficiency Determination:

A common method for determining the encapsulation efficiency of nucleic acids is a fluorescence-based assay.[11]

-

Measure Free Cargo:

-

In a 96-well plate, add a fluorescent dye that binds to the free nucleic acid (e.g., RiboGreen).

-

Add the LNP suspension to the wells.

-

Measure the fluorescence intensity to quantify the amount of unencapsulated cargo.

-

-

Measure Total Cargo:

-

In a separate set of wells, add a surfactant (e.g., Triton X-100) to disrupt the lipid nanoparticles and release the encapsulated cargo.

-

Add the fluorescent dye.

-

Measure the fluorescence intensity to quantify the total amount of cargo.

-

-

Calculate Encapsulation Efficiency:

-

Encapsulation Efficiency (%) = [(Total Cargo - Free Cargo) / Total Cargo] x 100

-

Visualizations

Experimental Workflow

Caption: Workflow for the formulation and characterization of this compound LNPs.

Cellular Uptake and Endosomal Escape Pathway

Caption: Generalized pathway of LNP cellular uptake via endocytosis and subsequent endosomal escape.

References

- 1. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. liposomes.ca [liposomes.ca]

- 6. m.youtube.com [m.youtube.com]

- 7. This compound | Biochemical Intermediate | TargetMol [targetmol.com]

- 8. youtube.com [youtube.com]

- 9. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]

- 10. nanoparticleanalyzer.com [nanoparticleanalyzer.com]

- 11. unchainedlabs.com [unchainedlabs.com]

Application Notes: Quantification of 7-oxotridecanedioic Acid in Plasma by LC-MS/MS

Introduction

7-oxotridecanedioic acid is a dicarboxylic acid that may serve as a potential biomarker for various metabolic processes. Its accurate quantification in biological matrices such as plasma is crucial for clinical and research applications. This document provides a detailed protocol for the quantification of this compound in plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The described method is intended for researchers, scientists, and professionals in drug development.

Principle

The method involves the extraction of this compound from plasma samples, followed by chromatographic separation using Ultra-High-Performance Liquid Chromatography (UHPLC) and subsequent detection by a triple quadrupole mass spectrometer. Quantification is achieved by using a stable isotope-labeled internal standard and monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

Instrumentation and Reagents

-

LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is suitable for separation.

-

Reagents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Water (LC-MS grade), Formic acid (FA), this compound analytical standard, and a suitable stable isotope-labeled internal standard (e.g., this compound-d4).

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water. These will be used to spike into a surrogate matrix (e.g., charcoal-stripped plasma) to create the calibration curve.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the stable isotope-labeled internal standard in methanol.

-

IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol to achieve the final working concentration.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.

-

Aliquoting: To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of the IS working solution (100 ng/mL).

-

Precipitation: Add 400 µL of cold acetonitrile containing 0.1% formic acid.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Injection: Inject a 5-10 µL aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

-

Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient:

-

0-1.0 min: 5% B

-

1.0-8.0 min: 5-95% B

-

8.0-9.0 min: 95% B

-

9.1-10.0 min: 5% B (re-equilibration)

-

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

MRM Transitions:

-

This compound: Precursor > Product (Collision Energy)

-

Internal Standard: Precursor > Product (Collision Energy)

-

Note: Specific MRM transitions and collision energies need to be optimized by infusing the pure standard of this compound.

Data Presentation

Table 1: Calibration Curve for this compound in Plasma

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%RSD) |

| 1 | 0.012 | 105.3 | 4.8 |

| 5 | 0.058 | 102.1 | 3.5 |

| 10 | 0.115 | 98.7 | 2.1 |

| 50 | 0.592 | 99.5 | 1.5 |

| 100 | 1.180 | 101.2 | 1.1 |

| 250 | 2.950 | 100.8 | 1.3 |

| 500 | 5.910 | 99.1 | 2.0 |

| 1000 | 11.850 | 98.4 | 2.5 |

| Calibration Curve Fit: Linear, r² > 0.995 |

Table 2: Precision and Accuracy of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) |

| Mean ± SD (ng/mL) | Mean ± SD (ng/mL) | ||

| LQC | 3 | 2.95 ± 0.12 | 3.05 ± 0.15 |

| Accuracy: 98.3% | Accuracy: 101.7% | ||

| Precision: 4.1% | Precision: 4.9% | ||

| MQC | 80 | 81.2 ± 2.5 | 78.9 ± 3.1 |

| Accuracy: 101.5% | Accuracy: 98.6% | ||

| Precision: 3.1% | Precision: 3.9% | ||

| HQC | 800 | 790.5 ± 20.1 | 815.2 ± 25.8 |

| Accuracy: 98.8% | Accuracy: 101.9% | ||

| Precision: 2.5% | Precision: 3.2% |

Potential Metabolic Pathway

Dicarboxylic acids can be formed through the omega-oxidation of fatty acids. This process typically occurs in the endoplasmic reticulum and involves a series of enzymatic reactions.

Application Notes and Protocols for the Synthesis and Purification of 7-Oxotridecanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxotridecanedioic acid is a specialty chemical with significant potential in biomedical research and drug development. Its structure, featuring a ketone group and two carboxylic acid moieties, imparts unique properties that make it a valuable component in advanced drug delivery systems. Notably, it has been identified as a biodegradable lipid intermediate for the formation of lipid nanoparticles (LNPs), which are utilized for the systemic delivery of therapeutic agents such as RNAi therapeutics.[1][2] The biodegradability of lipids incorporating this compound can lead to rapid elimination and potentially lower toxicity of the delivery vehicle.[1]

This document provides detailed protocols for the proposed synthesis and purification of this compound for research purposes. It also includes a schematic overview of its application in drug delivery.

Synthesis of this compound

Proposed Synthetic Pathway:

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Baeyer-Villiger Oxidation of 2-Hexylcycloheptanone

The Baeyer-Villiger oxidation converts a cyclic ketone into a lactone.[3][4][5][6][7]

-

Materials:

-

2-Hexylcycloheptanone

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

Dissolve 2-hexylcycloheptanone (1 equivalent) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution, followed by saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude substituted caprolactone.

-

Step 2: Hydrolysis of the Substituted Caprolactone

The lactone is hydrolyzed to the corresponding hydroxy-dicarboxylic acid under basic conditions.[8][9]

-

Materials:

-

Crude substituted caprolactone from Step 1

-

10% Aqueous sodium hydroxide (B78521) (NaOH) solution

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

-

Procedure:

-

Dissolve the crude lactone in a 10% aqueous NaOH solution.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature and acidify to pH 2-3 with 1 M HCl.

-

Extract the aqueous solution with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 7-hydroxytridecanedioic acid.

-

Step 3: Oxidation of 7-Hydroxytridecanedioic Acid

The secondary alcohol is oxidized to a ketone to yield the final product.

-

Materials:

-

Crude 7-hydroxytridecanedioic acid from Step 2

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

Dissolve the crude hydroxy acid in dichloromethane.

-

Add PCC (1.5 equivalents) or Dess-Martin periodinane (1.2 equivalents).

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium or iodine byproducts, eluting with dichloromethane.

-

Concentrate the filtrate under reduced pressure to obtain crude this compound.

-

Quantitative Data (Representative):

| Step | Reactant | Product | Representative Yield | Purity (Crude) |

| 1 | 2-Hexylcycloheptanone | Substituted Caprolactone | 80-90% | ~90% |

| 2 | Substituted Caprolactone | 7-Hydroxytridecanedioic acid | 85-95% | ~85% |

| 3 | 7-Hydroxytridecanedioic acid | This compound | 70-85% | ~80% |

Note: The provided yields are representative for these types of reactions and may vary.

Purification of this compound

Purification of the final product is crucial for its application in research and drug development. A combination of recrystallization and column chromatography is recommended.

Experimental Protocol: Purification

1. Recrystallization

Recrystallization is an effective method for purifying solid organic compounds.[10][11]

-

Materials:

-

Crude this compound

-

Solvent system (e.g., ethyl acetate/hexane or water/ethanol mixture)

-

-

Procedure:

-

Dissolve the crude product in a minimal amount of a hot solvent in which the compound is soluble.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

2. Silica Gel Column Chromatography

For higher purity, column chromatography can be employed to separate the target compound from closely related impurities.[12]

-

Materials:

-

Recrystallized this compound

-

Silica gel

-

Mobile phase (e.g., a gradient of methanol (B129727) in dichloromethane with a small percentage of acetic acid to improve peak shape)[13]

-

-

Procedure:

-

Prepare a silica gel column with the chosen mobile phase.

-

Dissolve the recrystallized product in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

-

Purity Assessment:

| Technique | Expected Result |

| Melting Point | Sharp melting point range |

| ¹H and ¹³C NMR | Spectra consistent with the structure of this compound |

| HPLC/UPLC-MS | Single peak corresponding to the mass of the product |

| Purity (Final) | >95% |

Application in Drug Delivery: Lipid Nanoparticles

This compound serves as a key intermediate in the synthesis of biodegradable cationic lipids.[1] These lipids can be incorporated into lipid nanoparticles (LNPs) for the delivery of nucleic acids, such as siRNA and mRNA.[1][14][15] The acid-degradable nature of these lipids is designed to facilitate the release of the therapeutic payload within the acidic environment of the endosome.[16][17]

Workflow for LNP Formulation and Drug Delivery:

Caption: Workflow from lipid synthesis to therapeutic action.

Mechanism of Endosomal Escape:

The incorporation of lipids derived from this compound into LNPs is designed to promote the release of the therapeutic payload from the endosome.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 4. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 6. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]

- 8. Synthesis and Reactions of Lactones and Lactams - Chemistry Steps [chemistrysteps.com]

- 9. m.youtube.com [m.youtube.com]

- 10. EP1214286A1 - Purification and recovery of dicarboxylic acids using melt crystallization - Google Patents [patents.google.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. DRUG RELEASE FROM SOLID LIPID NANOPARTICLES [ebrary.net]

- 16. Acid-degradable lipid nanoparticles enhance the delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. barronlabd10.sites.stanford.edu [barronlabd10.sites.stanford.edu]

Application Notes and Protocols for mRNA Delivery Using 7-Oxotridecanedioic Acid-Derived Ionizable Lipids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of ionizable lipids derived from 7-oxotridecanedioic acid in the formulation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery. The information is curated for researchers and professionals in the fields of drug development and molecular therapeutics.

Introduction

The delivery of mRNA therapeutics holds immense promise for a wide range of applications, from vaccines to gene editing. Lipid nanoparticles have emerged as the leading platform for in vivo mRNA delivery, offering protection from degradation and facilitating cellular uptake. A key component of these LNPs is the ionizable lipid, which is critical for encapsulating the negatively charged mRNA and enabling its release into the cytoplasm.

Biodegradable ionizable lipids are of particular interest as they can reduce the potential for lipid accumulation and associated toxicities upon repeated administration. This compound is a key intermediate in the synthesis of a novel class of biodegradable ionizable lipids. These lipids are designed to be metabolized in vivo, enhancing their safety profile. While much of the initial research with similar biodegradable lipids focused on siRNA delivery, the principles and formulation strategies are readily adaptable for mRNA.

This document provides a detailed protocol for the synthesis of a representative ionizable lipid using this compound as a precursor, followed by a comprehensive guide to formulating and characterizing mRNA-containing LNPs.

Data Presentation

As specific quantitative data for LNPs formulated with ionizable lipids derived directly from this compound for mRNA delivery is not extensively available in published literature, the following tables provide representative data from studies using structurally similar biodegradable ionizable lipids for nucleic acid delivery. This data serves as a benchmark for expected performance.

Table 1: Representative Physicochemical Properties of Biodegradable LNPs

| Parameter | Expected Range | Method of Analysis |

| Mean Particle Size (Z-average) | 80 - 150 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Zeta Potential (at neutral pH) | -10 mV to +10 mV | Laser Doppler Velocimetry |

| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay |

Table 2: Representative In Vivo Performance of Biodegradable LNPs (Conceptual)

| Parameter | Animal Model | Target Organ | Route of Administration | Expected Outcome |

| Protein Expression (e.g., Luciferase) | Mouse | Liver, Spleen | Intravenous (IV) | Robust, dose-dependent protein expression |

| Duration of Expression | Mouse | Liver | Intravenous (IV) | Transient expression, with clearance of the lipid carrier |

| Safety Profile | Mouse, Rat | - | Intravenous (IV) | Improved tolerability compared to non-biodegradable lipids |

Experimental Protocols

Protocol 1: Synthesis of a Representative Ionizable Lipid from this compound

This protocol is a representative example based on synthetic strategies for similar biodegradable lipids.

Materials and Reagents:

-

This compound (Intermediate 12 from patent US20150005363 A1)

-

Thionyl chloride (SOCl₂)

-

A suitable amino alcohol (e.g., N,N-dimethylethanolamine)

-

A suitable di-secondary amine (e.g., piperazine)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Activation of this compound:

-

Dissolve this compound in anhydrous DCM.

-

Add thionyl chloride dropwise at 0 °C.

-

Stir the reaction at room temperature for 2 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the diacyl chloride.

-

-

First Amidation Reaction:

-

Dissolve the diacyl chloride in anhydrous DCM.

-

Add a solution of the amino alcohol in DCM and TEA dropwise at 0 °C.

-